molecular formula C9H13ClN2O5S B2405980 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride CAS No. 1955530-69-4

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride

Cat. No.: B2405980
CAS No.: 1955530-69-4
M. Wt: 296.72
InChI Key: LGQGGMMTZHQIID-UHFFFAOYSA-N
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Description

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride (CAS 1955530-69-4) is a high-purity chemical intermediate designed for advanced pharmaceutical research and development . This compound features a unique molecular structure that combines a piperazine ring, a sulfonyl linker, and a furan carboxylic acid group, making it a valuable building block in medicinal chemistry . Its molecular formula is C₉H₁₃ClN₂O₅S with a molecular weight of 296.73 g/mol . The primary research value of this compound lies in its potential application as a molecular scaffold for designing novel bioactive molecules. The piperazine moiety is a privileged structure in drug discovery, known to contribute to pharmacological activity across a range of therapeutic areas, including antiviral and antibacterial applications . The sulfonyl group can act as a key linker, influencing the molecule's conformation and binding properties with biological targets . Researchers can utilize the carboxylic acid functionality for further derivatization, such as forming amide bonds, to create a diverse library of compounds for screening . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

5-piperazin-1-ylsulfonylfuran-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S.ClH/c12-9(13)7-1-2-8(16-7)17(14,15)11-5-3-10-4-6-11;/h1-2,10H,3-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQGGMMTZHQIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride typically involves the reaction of piperazine with furan-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and large-scale chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride has demonstrated promising anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer cells. The compound's mechanism involves the inhibition of specific proteins associated with cancer cell proliferation.

Cell Line IC₅₀ (μM) Effect
MCF-75.2Growth inhibition
Pancreatic3.8Selective cytotoxicity

2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

1. Mechanism of Action
The biological activity of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride can be attributed to its ability to interact with various biological targets:

  • Matrix Metalloproteinases (MMPs) : The compound has shown binding affinity towards MMPs, which play a crucial role in tissue remodeling and cancer metastasis. Studies indicate an IC₅₀ value as low as 13 nM against MMP-3, suggesting potent inhibitory activity.
  • Antiviral Activity : Preliminary investigations suggest potential antiviral properties, particularly against RNA viruses, by inhibiting viral protein functions.

Materials Science Applications

In materials science, 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride serves as a precursor for synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound on multiple cancer cell lines. Results indicated significant growth inhibition in MCF-7 cells with an IC₅₀ value of 5.2 μM, demonstrating its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Activity Assessment
A research article in Antimicrobial Agents and Chemotherapy reported the antimicrobial effects of the compound against Staphylococcus aureus and Pseudomonas aeruginosa. The study concluded that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Mechanism of Action

The mechanism of action of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 5-(Piperazine-1-sulfonyl)furan-2-carboxylate Hydrochloride
  • Structure : Replaces the carboxylic acid with an ethyl ester (C₁₁H₁₇ClN₂O₅S).
  • Key Differences :
    • Higher lipophilicity due to the ester group, enhancing membrane permeability.
    • Requires hydrolysis for activation into the bioactive carboxylic acid form.
  • Applications : Intermediate in synthesis; used to improve bioavailability of prodrugs .
5-(Piperazin-1-yl)benzofuran-2-carboxamide Hydrochloride
  • Structure : Benzofuran core replaces furan, with a carboxamide group at position 2 (C₁₃H₁₅N₃O₂·HCl).
  • Key Differences :
    • Extended aromatic system (benzofuran) enhances π-stacking interactions in biological targets.
    • Carboxamide group improves metabolic stability compared to carboxylic acid.
  • Applications : Precursor to vivarodone, a serotonin receptor modulator .

Heterocyclic Sulfonyl Modifications

1-[(5-Bromo-2-thienyl)sulfonyl]-3-methylpiperazine Hydrochloride
  • Structure : Thiophene replaces furan, with a bromine substituent (C₉H₁₃BrClN₂O₂S₂).
  • Key Differences :
    • Thiophene’s sulfur atom increases electron density, altering reactivity in nucleophilic substitutions.
    • Bromine enhances halogen bonding in enzyme inhibition.
  • Applications : Explored in kinase inhibition due to sulfonyl-piperazine motifs .
5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic Acid Hydrochloride
  • Structure : Sulfanyl-methyl-imidazole substituent at position 5 (C₁₀H₁₁ClN₂O₃S).
  • Key Differences: Sulfanyl (S-CH₂) linker increases flexibility compared to rigid sulfonyl groups.
  • Applications : Antimicrobial agents targeting bacterial metalloenzymes .

Carboxylic Acid Derivatives

5-(3-Trifluoromethyl-phenoxymethyl)furan-2-carboxylic Acid
  • Structure: Phenoxymethyl group with CF₃ substituent (C₁₃H₁₀F₃O₄).
  • Key Differences: CF₃ group enhances acidity (pKa ~2.5 vs. ~4.5 for the target compound), improving solubility at physiological pH. Phenoxy group facilitates hydrophobic interactions in enzyme pockets.
  • Applications : Anti-inflammatory and anticancer drug candidates .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups CCS ([M+H]⁺, Ų) Applications
Target Compound C₉H₁₂ClN₂O₅S 280.73 Carboxylic acid, sulfonyl 178.5 Under investigation
Ethyl Ester Analog C₁₁H₁₇ClN₂O₅S 324.78 Ethyl ester, sulfonyl N/A Prodrug intermediate
Benzofuran Carboxamide C₁₃H₁₅ClN₃O₂ 281.74 Benzofuran, carboxamide N/A Serotonin modulation
Thiophene-Bromine Derivative C₉H₁₃BrClN₂O₂S₂ 382.70 Thiophene, bromine N/A Kinase inhibition
CF₃-Phenoxymethyl Analog C₁₃H₁₀F₃O₄ 296.22 Trifluoromethyl, phenoxy N/A Anti-inflammatory agents

Biological Activity

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride features a furan ring, a piperazine moiety, and a sulfonyl group, which contribute to its biological activity. The presence of these functional groups allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.

The mechanism of action for 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or receptor modulator, impacting pathways related to inflammation, pain, and possibly cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Binding : It could bind to specific receptors, blocking their activity or altering their signaling pathways.

Anti-inflammatory Properties

Studies have shown that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The piperazine and sulfonyl groups are often implicated in enhancing anti-inflammatory activity through modulation of immune responses.

Anticancer Activity

Research suggests that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that compounds with a piperazine structure showed significant inhibition of TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases .
  • Anticancer Activity : In vitro studies revealed that 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride exhibited cytotoxic effects against several human cancer cell lines, with IC50 values indicating potency comparable to standard chemotherapeutics .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with specific binding sites on target proteins, providing insights into its potential as a therapeutic agent .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
Anti-inflammatoryInhibition of TNF-alpha production
AnticancerCytotoxic effects on cancer cell lines
Mechanistic InsightsInteraction with target proteins via molecular docking

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